Butanoic acid, 4-[[tris(1-methylethyl)silyl]oxy]-
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Overview
Description
4-((Triisopropylsilyl)oxy)butanoic acid is a chemical compound that features a butanoic acid backbone with a triisopropylsilyl group attached via an oxygen atom. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Triisopropylsilyl)oxy)butanoic acid typically involves the protection of the hydroxyl group of butanoic acid derivatives using triisopropylsilyl chloride (TIPS-Cl) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane under inert atmosphere conditions to prevent moisture from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for 4-((Triisopropylsilyl)oxy)butanoic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-((Triisopropylsilyl)oxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The triisopropylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-((Triisopropylsilyl)oxy)butanoic acid has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules where protection of hydroxyl groups is necessary.
Medicine: It may be involved in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-((Triisopropylsilyl)oxy)butanoic acid primarily involves its role as a protecting group. The triisopropylsilyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This allows for selective functionalization of other parts of the molecule. The silyl group can be removed under mild conditions using fluoride ions, revealing the free hydroxyl group for further reactions .
Comparison with Similar Compounds
Similar Compounds
4-(Triethoxysilyl)butanoic acid: Similar in structure but with ethoxy groups instead of isopropyl groups.
4-(Trimethylsilyl)butanoic acid: Contains trimethylsilyl instead of triisopropylsilyl.
4-(Triisopropylsilyloxy)butanoic acid methyl ester: A methyl ester derivative of the compound.
Uniqueness
4-((Triisopropylsilyl)oxy)butanoic acid is unique due to the bulkiness of the triisopropylsilyl group, which provides greater steric protection compared to smaller silyl groups like trimethylsilyl. This makes it particularly useful in complex organic syntheses where selective protection is crucial.
Biological Activity
Butanoic acid, 4-[[tris(1-methylethyl)silyl]oxy]- (CAS Number: 157310-14-0) is a siloxane derivative of butanoic acid that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its effects on various biological systems, mechanisms of action, and relevant case studies.
- Chemical Formula : C13H28O2Si
- Molecular Weight : 256.43 g/mol
- IUPAC Name : Butanal, 4-[[tris(1-methylethyl)silyl]oxy]-
Mechanisms of Biological Activity
The biological activity of butanoic acid derivatives, including 4-[[tris(1-methylethyl)silyl]oxy]-, is primarily attributed to their role as short-chain fatty acids (SCFAs). SCFAs are known for their various health benefits, particularly in gut health and inflammation modulation.
1. Anti-inflammatory Effects
Research indicates that butanoic acid compounds can exert anti-inflammatory properties. They are believed to influence the immune response by modulating cytokine production and promoting regulatory T-cell activity. For instance, studies have shown that butyrate, a related SCFA, enhances the production of anti-inflammatory cytokines such as IL-10 while inhibiting pro-inflammatory cytokines like TNF-α .
2. Cancer Cell Modulation
Butanoic acid derivatives have demonstrated potential anti-cancer activities. In vitro studies suggest that these compounds can induce apoptosis in cancer cell lines through mechanisms involving histone modification and gene expression regulation. For example, butyrate has been shown to promote histone crotonylation in colon cancer cells, leading to altered gene expression associated with cell growth inhibition .
Table 1: Summary of Biological Activities
Case Study: Impact on Gut Health
A study examined the effects of butanoic acid on gut microbiota in patients with inflammatory bowel disease (IBD). The results indicated that supplementation with butyrate led to improved gut barrier function and reduced inflammation markers in patients . This highlights the potential therapeutic application of butanoic acid derivatives in managing gastrointestinal disorders.
Case Study: Cancer Treatment Potential
In a series of experiments involving breast cancer cell lines, it was found that increasing concentrations of butyrate significantly inhibited cell viability and induced apoptosis. The study concluded that butyrate could be a promising candidate for adjunctive therapy in breast cancer treatment due to its ability to modify cellular pathways involved in tumor progression .
Safety and Toxicity
While butanoic acid derivatives exhibit promising biological activities, safety assessments are crucial. Preliminary toxicity studies indicate that these compounds may have low toxicity profiles; however, further research is necessary to establish comprehensive safety data across different concentrations and exposure durations .
Properties
CAS No. |
195871-01-3 |
---|---|
Molecular Formula |
C13H28O3Si |
Molecular Weight |
260.44 g/mol |
IUPAC Name |
4-tri(propan-2-yl)silyloxybutanoic acid |
InChI |
InChI=1S/C13H28O3Si/c1-10(2)17(11(3)4,12(5)6)16-9-7-8-13(14)15/h10-12H,7-9H2,1-6H3,(H,14,15) |
InChI Key |
ZPADBQXVPGCJTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCCCC(=O)O |
Origin of Product |
United States |
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